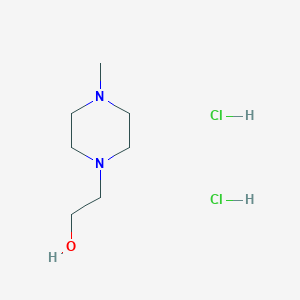

2-(4-Methylpiperazin-1-yl)ethanol diHCl

Description

Significance of Piperazine-Containing Scaffolds in Modern Synthetic Chemistry

The piperazine (B1678402) ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structure is considered a "privileged scaffold" in medicinal chemistry. rsc.org Its prevalence is due to a combination of favorable characteristics, including high water solubility, tunable basicity, and straightforward chemical reactivity, which allow for easy modification at its nitrogen atoms. tandfonline.com These properties make the piperazine moiety an important tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. tandfonline.comtandfonline.com

The conformational flexibility of the piperazine ring allows it to adopt various shapes, such as chair and boat conformations, enabling it to bind effectively to a wide array of biological targets. tandfonline.com This versatility has led to the incorporation of piperazine scaffolds into numerous approved drugs across different therapeutic areas, including anticancer, antihistamine, antifungal, and antipsychotic agents. rsc.orgnih.gov Researchers frequently utilize the piperazine core to link different pharmacophores within a single molecule or as a central framework for building new bioactive compounds. tandfonline.com The extensive use of this scaffold in drug discovery highlights its fundamental importance in the design and synthesis of new therapeutic agents. nih.govresearchgate.net

Role of the Ethanolamine (B43304) Moiety in Chemical Synthesis and Derivatization

Ethanolamine, with the chemical formula HOCH₂CH₂NH₂, is a bifunctional molecule containing both a primary amine and a primary alcohol group. wikipedia.org This dual functionality makes it a highly valuable building block in organic synthesis. The amine group provides nucleophilic and basic properties, while the hydroxyl group can participate in reactions typical of alcohols, such as esterification and etherification.

In chemical synthesis, ethanolamine and its derivatives serve as key intermediates for a wide range of products. wikipedia.orgfirsthope.co.in They are used in the production of surfactants, emulsifiers, corrosion inhibitors, and pharmaceuticals. wikipedia.orgpatsnap.comacs.org The ability of the ethanolamine moiety to undergo various chemical transformations allows chemists to introduce new functional groups and extend molecular structures. For instance, the hydroxyl group can be activated or replaced to create a site for further molecular elaboration, while the amine group can be acylated, alkylated, or used in the formation of amides and other nitrogen-containing functionalities. This chemical reactivity is crucial for building the complex molecular architectures required for specialized applications in materials science and pharmaceutical development. acs.org

Overview of 2-(4-Methylpiperazin-1-yl)ethanol's Utility as a Key Synthetic Intermediate

2-(4-Methylpiperazin-1-yl)ethanol serves as a crucial synthetic intermediate, combining the beneficial features of both the piperazine scaffold and the ethanolamine moiety. It is widely employed in the pharmaceutical industry to link and modify molecular structures during the synthesis of active pharmaceutical ingredients (APIs). The presence of the reactive hydroxyl group from the ethanolamine portion allows for its use in chain extension reactions and the introduction of further chemical diversity.

A notable application of this intermediate is in the synthesis of Acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1) inhibitors. Research has demonstrated the synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles, where the core structure derived from 2-(4-methylpiperazin-1-yl)ethanol is a key component of molecules designed to target this enzyme. mdpi.com Furthermore, derivatives of this compound, such as 2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol, are known impurities in the synthesis of the antihistamine Cetirizine. lgcstandards.compharmaffiliates.comchemicalbook.com This highlights its role as a precursor or building block in the manufacturing pathways of commercially significant pharmaceuticals. Its ability to be incorporated into larger, more complex molecules underscores its importance as a versatile intermediate in contemporary organic and medicinal chemistry.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H18Cl2N2O |

|---|---|

Molecular Weight |

217.13 g/mol |

IUPAC Name |

2-(4-methylpiperazin-1-yl)ethanol;dihydrochloride |

InChI |

InChI=1S/C7H16N2O.2ClH/c1-8-2-4-9(5-3-8)6-7-10;;/h10H,2-7H2,1H3;2*1H |

InChI Key |

HXCPDXDIPCULNJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)CCO.Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Methylpiperazin 1 Yl Ethanol and Its Dihydrochloride Salt

Synthesis of 2-(4-Methylpiperazin-1-yl)ethanol (Free Base)

The formation of the free base, 2-(4-methylpiperazin-1-yl)ethanol, is the foundational step. The selection of precursors and the reaction pathway significantly influences the efficiency and purity of the final product.

Identification of Primary Precursors and Starting Materials

The principal starting material for the synthesis is 1-methylpiperazine (B117243) . chemicalbook.com This cyclic diamine possesses two nitrogen atoms, one tertiary and one secondary, making the tertiary amine nitrogen the nucleophilic center for the alkylation reaction.

The second key precursor provides the 2-hydroxyethyl group that is added to the tertiary nitrogen of 1-methylpiperazine. Two common and industrially significant reagents for this purpose are:

2-Chloroethanol (B45725) : This haloalcohol is a frequently used electrophile in N-alkylation reactions. Its reactivity is driven by the polarized carbon-chlorine bond, which is susceptible to nucleophilic attack.

Ethylene (B1197577) oxide : As a strained three-membered ring, ethylene oxide is a potent electrophile. The ring strain facilitates a ring-opening reaction upon nucleophilic attack. researchgate.net

A less common precursor that has been mentioned for the synthesis of similar compounds is ethoxyvinyl ammonium (B1175870) chloride.

Established Reaction Pathways and Proposed Mechanisms

Two primary reaction pathways are established for the synthesis of 2-(4-methylpiperazin-1-yl)ethanol, depending on the choice of the second precursor.

Pathway A: N-Alkylation with 2-Chloroethanol

This pathway involves the direct N-alkylation of 1-methylpiperazine with 2-chloroethanol. The reaction is typically conducted in a suitable solvent, and often in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

Proposed Mechanism (SN2 Reaction): The reaction is proposed to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. chemistrysteps.com

Nucleophilic Attack: The lone pair of electrons on the tertiary nitrogen atom of 1-methylpiperazine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the chlorine in 2-chloroethanol.

Transition State: A trigonal bipyramidal transition state is formed where the nitrogen-carbon bond is forming concurrently with the breaking of the carbon-chlorine bond.

Product Formation: The chloride ion is displaced as a leaving group, resulting in the formation of a quaternary ammonium salt intermediate.

Deprotonation: If the reaction is carried out in the presence of a base, or if another molecule of 1-methylpiperazine acts as a base, the protonated amine is deprotonated to yield the final product, 2-(4-methylpiperazin-1-yl)ethanol.

Pathway B: Ring-Opening of Ethylene Oxide

This pathway utilizes the high reactivity of ethylene oxide for the hydroxyethylation of 1-methylpiperazine.

Proposed Mechanism (Nucleophilic Ring-Opening): The mechanism involves the nucleophilic attack of the tertiary amine on one of the carbon atoms of the epoxide ring. researchgate.net

Nucleophilic Attack: The tertiary nitrogen of 1-methylpiperazine attacks one of the carbon atoms of the ethylene oxide ring. This attack is facilitated by the significant ring strain of the epoxide.

Ring Opening: The carbon-oxygen bond of the epoxide breaks, and the electrons move to the oxygen atom, forming an alkoxide intermediate. This results in the formation of a zwitterionic intermediate.

Proton Transfer: A proton is transferred from a protic solvent (if present) or another source to the alkoxide, yielding the hydroxyl group of the final product.

Optimization of Synthetic Conditions

The optimization of synthetic conditions is critical for maximizing the yield and purity of 2-(4-methylpiperazin-1-yl)ethanol while minimizing side reactions and production costs. The key parameters to consider are temperature, solvent system, and the molar ratio of reactants.

The reaction temperature significantly influences the rate of reaction. For the N-alkylation with 2-chloroethanol, heating is generally required to overcome the activation energy of the reaction. In similar preparations, reactions are often carried out at elevated temperatures, such as the reflux temperature of the solvent. For instance, a patent for a related synthesis describes the reaction being carried out at 70-80°C. In the case of using ethylene oxide, the high reactivity of the epoxide may allow for lower reaction temperatures. However, controlling the temperature is crucial to prevent runaway reactions and the formation of byproducts.

The choice of solvent is crucial as it can affect the solubility of reactants, the reaction rate, and the reaction pathway. For the N-alkylation of amines, polar solvents are generally preferred as they can stabilize the charged transition state of the SN2 reaction. Alcohols, such as ethanol (B145695), are commonly used as they are good solvents for both the amine and the alkyl halide. chemguide.co.uk A Chinese patent for a similar synthesis of N-methyl-N'-(2-chloroethyl)piperazine utilizes acetone (B3395972) as the solvent. google.com The use of a solvent that can also act as a base, or the addition of an external base, is beneficial for neutralizing the acid produced during the reaction with 2-chloroethanol.

The stoichiometry of the reactants is a key factor in controlling the selectivity of the reaction. In the N-alkylation of amines, there is a possibility of polyalkylation, where the product of the initial reaction can react further with the alkylating agent. chemistrysteps.com However, in the case of 1-methylpiperazine, the nitrogen that is alkylated is already tertiary, so the product is a quaternary ammonium salt which then gets deprotonated. The secondary amine of the piperazine (B1678402) ring is less nucleophilic and less likely to react under controlled conditions. To ensure complete conversion of the starting amine, a slight excess of the alkylating agent (2-chloroethanol or ethylene oxide) may be used. Conversely, using an excess of the amine can help to minimize the formation of dialkylated byproducts in cases where both nitrogens could potentially react. A patent for a similar synthesis of N-o-methylbenzylpiperazine uses a 2:1 molar ratio of piperazine hexahydrate to o-methylbenzyl bromide. google.com

The following table summarizes the general effects of these parameters on the N-alkylation reaction, based on established principles of organic synthesis.

Table 1: General Optimization Parameters for N-Alkylation of 1-Methylpiperazine

| Parameter | Condition | Rationale | Potential Issues |

|---|---|---|---|

| Temperature | Low (e.g., room temp) | May be sufficient for highly reactive electrophiles like ethylene oxide. | Slow reaction rate, incomplete conversion. |

| Moderate to High (e.g., 50-100 °C) | Increases reaction rate for less reactive electrophiles like 2-chloroethanol. | Increased potential for side reactions and byproduct formation. | |

| Solvent | Polar Aprotic (e.g., Acetone, DMF) | Solubilizes reactants and stabilizes charged intermediates. | May require higher temperatures. |

| Polar Protic (e.g., Ethanol, Methanol) | Good solubility for reactants and can participate in proton transfer steps. | Can also act as a nucleophile, leading to side products. | |

| Molar Ratio (Amine:Alkylating Agent) | 1:1 or slight excess of alkylating agent | Drives the reaction towards completion. | Potential for unreacted starting material if not optimized. |

| Excess Amine | Can act as a base to neutralize acid byproduct; can minimize polyalkylation in other systems. | May not be necessary for this specific reaction and can complicate purification. | |

| Base (optional, with 2-chloroethanol) | Inorganic (e.g., K2CO3, NaOH) | Neutralizes HCl byproduct, driving the reaction to completion. | Can introduce heterogeneity to the reaction mixture. |

| Organic (e.g., Triethylamine (B128534), excess 1-methylpiperazine) | Soluble in organic solvents, acts as a homogeneous base. | May complicate purification. |

Synthesis of 2-(4-Methylpiperazin-1-yl)ethanol Dihydrochloride (B599025)

The dihydrochloride salt of 2-(4-methylpiperazin-1-yl)ethanol is often the preferred form for pharmaceutical applications due to its increased stability and solubility in aqueous media. The synthesis involves the reaction of the free base with hydrochloric acid.

The general procedure involves dissolving the purified 2-(4-methylpiperazin-1-yl)ethanol free base in a suitable organic solvent. Common solvents for this purpose include alcohols like ethanol or isopropanol (B130326), or ethers like diethyl ether. google.com Anhydrous conditions are often preferred to prevent the incorporation of water into the final salt.

Subsequently, a solution of hydrogen chloride in an organic solvent (e.g., HCl in ether or ethanol) is added dropwise to the solution of the free base, or gaseous hydrogen chloride is bubbled through the solution. google.com The dihydrochloride salt, being less soluble in the organic solvent than the free base, precipitates out of the solution. The precipitated salt can then be isolated by filtration, washed with a cold solvent to remove any residual impurities, and dried under vacuum. A patent for a similar compound describes the use of a 3 to 1 mixture of carbon tetrachloride and acetone as the solvent for the free base, followed by treatment with dry hydrogen chloride gas to precipitate the dihydrochloride salt. google.com

Reaction Time Optimization

The optimization of reaction time is a critical parameter in the synthesis of 2-(4-methylpiperazin-1-yl)ethanol, which is often prepared through the N-alkylation of 1-methylpiperazine with 2-chloroethanol or ethylene oxide. The duration of the reaction directly impacts the yield and purity of the final product by influencing the extent of the primary reaction and the formation of potential byproducts.

Several factors can affect the optimal reaction time, including temperature, the concentration of reactants, and the choice of solvent. Kinetic studies of similar amine ethoxylation reactions have shown that these reactions typically follow second-order kinetics. researchgate.net This implies that the reaction rate is dependent on the concentration of both the amine and the alkylating agent.

To determine the ideal reaction time, the progress of the reaction is typically monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of starting materials and the formation of the desired product over time. The reaction is generally considered complete when the concentration of the limiting reactant has stabilized at a minimum level.

For the reaction between 1-methylpiperazine and 2-chloroethanol, in the presence of a base like sodium carbonate and a solvent such as ethanol, the reaction mixture is often heated under reflux. The reaction time can vary from a few hours to over 24 hours, depending on the specific conditions. For instance, a prolonged reaction time might be necessary to drive the reaction to completion, but it could also lead to the formation of undesired side products through over-alkylation or degradation.

A systematic approach to optimizing reaction time involves conducting a series of experiments where the reaction time is varied while all other parameters are kept constant. The yield and purity of 2-(4-methylpiperazin-1-yl)ethanol are then measured for each time point to identify the optimal duration that provides the best balance between reaction completion and product quality.

Table 1: Illustrative Data for Reaction Time Optimization

| Time (hours) | Conversion of 1-Methylpiperazine (%) | Yield of 2-(4-Methylpiperazin-1-yl)ethanol (%) | Purity (%) |

| 2 | 65 | 58 | 95 |

| 4 | 85 | 78 | 94 |

| 6 | 95 | 88 | 93 |

| 8 | 98 | 90 | 92 |

| 12 | 99 | 90 | 91 |

Note: This data is illustrative and represents a typical trend in reaction optimization.

Strategies for Yield Enhancement in Laboratory-Scale Synthesis

Maximizing the yield of 2-(4-methylpiperazin-1-yl)ethanol in a laboratory setting involves the careful manipulation of several experimental variables. Key strategies focus on shifting the reaction equilibrium towards the product, minimizing side reactions, and ensuring efficient product isolation.

One of the primary strategies is the use of an excess of one of the reactants. In the case of the reaction between 1-methylpiperazine and 2-chloroethanol, using a slight excess of 1-methylpiperazine can help to ensure that the more valuable 2-chloroethanol is fully consumed. However, this must be balanced with the ease of separation of the final product from the unreacted starting material.

The choice of base and solvent also plays a crucial role. An appropriate base is necessary to neutralize the hydrochloric acid formed during the reaction, thereby driving the reaction forward. Common bases include inorganic carbonates (e.g., K₂CO₃, Na₂CO₃) or organic amines (e.g., triethylamine). The solvent should be selected to dissolve the reactants and facilitate the reaction, with polar aprotic solvents often being favored.

Temperature control is another critical factor. While higher temperatures generally increase the reaction rate, they can also promote the formation of byproducts. Therefore, identifying the optimal temperature that maximizes the rate of the desired reaction while minimizing side reactions is essential.

Purification of the crude product is the final step in enhancing the isolated yield. Techniques such as distillation, crystallization, or column chromatography are employed to remove unreacted starting materials, byproducts, and other impurities. The choice of purification method depends on the physical properties of the product and the nature of the impurities.

Further strategies for yield enhancement can include:

Catalysis: The use of a phase-transfer catalyst can be beneficial, especially in reactions involving reactants with different solubilities.

Stepwise Addition: Slow, controlled addition of one reactant to the other can help to manage the reaction exotherm and minimize the formation of undesired products.

Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the reactants or product, particularly if they are sensitive to air.

Formation of 2-(4-Methylpiperazin-1-yl)ethanol Dihydrochloride

The conversion of the free base, 2-(4-methylpiperazin-1-yl)ethanol, into its dihydrochloride salt is a common practice in the pharmaceutical industry. This transformation is often performed to improve the compound's stability, solubility, and handling characteristics. spectroscopyonline.com

Acidification Techniques for Dihydrochloride Salt Formation

The formation of the dihydrochloride salt involves the protonation of the two basic nitrogen atoms in the 2-(4-methylpiperazin-1-yl)ethanol molecule by two equivalents of hydrochloric acid. spectroscopyonline.com Several techniques can be employed for this acidification process.

A widely used method involves dissolving the free base in a suitable organic solvent, such as isopropanol, ethanol, or diethyl ether. researchgate.net A solution of hydrogen chloride in an organic solvent (e.g., HCl in isopropanol or dioxane) is then added dropwise to the solution of the amine. researchgate.net The use of anhydrous conditions is often preferred to prevent the incorporation of water into the crystal lattice of the salt. sciencemadness.org The dihydrochloride salt, being less soluble in the organic solvent than the free base, typically precipitates out of the solution.

Alternatively, gaseous hydrogen chloride can be bubbled through a solution of the free base. researchgate.net This method also ensures anhydrous conditions but requires specialized equipment to handle the corrosive gas safely.

Aqueous hydrochloric acid can also be used, particularly if the subsequent purification step involves recrystallization from an aqueous or mixed aqueous-organic solvent system. google.com In this case, the free base is dissolved in a solvent, and a stoichiometric amount of concentrated hydrochloric acid is added. The salt can then be isolated by evaporation of the solvent or by the addition of an anti-solvent to induce precipitation. google.com

The choice of acidification technique depends on several factors, including the desired purity of the salt, the required crystalline form, and the scale of the synthesis.

Purification Methodologies for Crystalline Dihydrochloride Salts

Once the crude 2-(4-methylpiperazin-1-yl)ethanol dihydrochloride has been precipitated, it often requires further purification to remove any unreacted starting materials, byproducts, or residual solvent. Crystallization is the most common and effective method for purifying solid organic compounds. byjus.com

The principle of crystallization relies on the difference in solubility of the desired compound and its impurities in a particular solvent or solvent system at different temperatures. byjus.com The crude salt is dissolved in a minimum amount of a suitable hot solvent in which it is highly soluble. emu.edu.tr The solution is then cooled slowly, allowing the pure crystalline salt to form while the impurities remain dissolved in the mother liquor. emu.edu.tr

The selection of an appropriate solvent is critical for successful crystallization. The ideal solvent should:

Completely dissolve the compound at an elevated temperature but have low solubility at room temperature or below.

Not react with the compound.

Be easily removable from the purified crystals.

Dissolve impurities well at all temperatures or not at all.

Common solvents for the recrystallization of hydrochloride salts include alcohols (e.g., ethanol, methanol (B129727), isopropanol), water, or mixtures thereof. Sometimes, a combination of a "good" solvent (in which the salt is soluble) and an "anti-solvent" (in which the salt is insoluble) is used to induce crystallization.

After crystallization, the purified crystals are collected by filtration, typically under vacuum, and then washed with a small amount of cold solvent to remove any adhering mother liquor. emu.edu.tr The final step is drying the crystals, often in a vacuum oven, to remove any residual solvent. The purity of the final product can be assessed using techniques such as melting point determination, HPLC, and spectroscopic methods.

Chemical Transformations and Derivatization Strategies Utilizing 2 4 Methylpiperazin 1 Yl Ethanol

Reactions Involving the Hydroxyl Group

The primary alcohol moiety in 2-(4-Methylpiperazin-1-yl)ethanol is a versatile functional group that can readily participate in reactions typical of alcohols, most notably O-alkylation and esterification, to form ethers and esters, respectively.

O-Alkylation Reactions

O-alkylation of the hydroxyl group in 2-(4-Methylpiperazin-1-yl)ethanol leads to the formation of an ether linkage. This transformation is commonly achieved through the Williamson ether synthesis, which involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, followed by a nucleophilic substitution reaction with an alkyl halide. masterorganicchemistry.comfrancis-press.com For unactivated alcohols, a strong base such as sodium hydride (NaH) is typically required to generate the alkoxide, which then displaces a halide from an alkyl halide (methyl or primary) in an SN2 reaction. masterorganicchemistry.comorganic-synthesis.com

The synthesis of aryl ethers can also be accomplished through several methods, including nucleophilic aromatic substitution (SNAr) on electron-deficient aryl halides or transition-metal-catalyzed cross-coupling reactions. scientificupdate.com In the SNAr pathway, an aryl halide with electron-withdrawing groups in the ortho or para positions reacts with an alkoxide at elevated temperatures. scientificupdate.com

Table 1: Examples of O-Alkylation Reactions with Piperazine (B1678402) Ethanol (B145695) Derivatives This table is illustrative and based on common O-alkylation reactions.

| Alcohol Substrate | Alkylating Agent | Base/Catalyst | Solvent | Product |

|---|---|---|---|---|

| 2-(4-Methylpiperazin-1-yl)ethanol | Benzyl bromide | NaH | THF | 1-(2-(Benzyloxy)ethyl)-4-methylpiperazine |

| 2-(4-Methylpiperazin-1-yl)ethanol | Ethyl iodide | NaH | DMF | 1-(2-Ethoxyethyl)-4-methylpiperazine |

| 2-(4-Methylpiperazin-1-yl)ethanol | 1-Fluoro-4-nitrobenzene | K₂CO₃ | DMSO | 4-Methyl-1-(2-(4-nitrophenoxy)ethyl)piperazine |

| 1-(2-Hydroxyethyl)piperazine | 4-Chloro-3-methyl-1-(oxiran-2-ylmethyl)benzene | - | Solvent-free | 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-((4-chloro-3-methyl)phenoxy)propan-2-ol mdpi.com |

Esterification Reactions

Esterification is a fundamental reaction that converts the hydroxyl group of 2-(4-Methylpiperazin-1-yl)ethanol into an ester. This can be achieved through several established methods. The Fischer esterification involves the reaction of the alcohol with a carboxylic acid under acidic catalysis, typically with sulfuric acid or tosic acid. masterorganicchemistry.com This is a reversible process, and the equilibrium is often driven towards the product by using an excess of one reactant or by removing water as it is formed. masterorganicchemistry.comchemguide.co.uk

Alternatively, esters can be formed under milder conditions by reacting the alcohol with more reactive carboxylic acid derivatives, such as acyl chlorides or acid anhydrides. chemguide.co.uk Another widely used method is the Steglich esterification, which employs coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) or N,N′-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This method is particularly useful for temperature-sensitive substrates.

Table 2: Examples of Esterification Reactions This table is illustrative and based on common esterification methodologies.

| Alcohol Substrate | Carboxylic Acid/Derivative | Reagent/Catalyst | Solvent | Product |

|---|---|---|---|---|

| 2-(4-Methylpiperazin-1-yl)ethanol | Acetic Acid | H₂SO₄ (cat.) | Toluene | 2-(4-Methylpiperazin-1-yl)ethyl acetate |

| 2-(4-Methylpiperazin-1-yl)ethanol | Benzoic Acid | DCC, DMAP | DCM | 2-(4-Methylpiperazin-1-yl)ethyl benzoate |

| 2-(4-Methylpiperazin-1-yl)ethanol | Acetyl Chloride | Pyridine | DCM | 2-(4-Methylpiperazin-1-yl)ethyl acetate |

| 2-(4-Methylpiperazin-1-yl)ethanol | Acetic Anhydride | Pyridine | - | 2-(4-Methylpiperazin-1-yl)ethyl acetate |

Reactions Involving the Piperazine Nitrogen Atoms

The piperazine moiety is a cornerstone of many drug molecules, and its derivatization is a key strategy in medicinal chemistry. In 2-(4-Methylpiperazin-1-yl)ethanol, both nitrogen atoms are tertiary, meaning they cannot undergo further substitution reactions unless quaternized. Therefore, derivatization strategies for the piperazine ring typically start with a precursor that has a reactive secondary amine, such as 1-(2-hydroxyethyl)piperazine. chemicalbook.commallakchemicals.com This precursor can then be modified through nucleophilic substitution, reductive amination, or alkylation to produce a wide array of analogues.

Nucleophilic Substitution Reactions on Piperazine Nitrogens

The secondary amine of a precursor like 1-(2-hydroxyethyl)piperazine is a potent nucleophile that readily participates in substitution reactions. organic-chemistry.org This reaction involves the attack of the nitrogen's lone pair of electrons on an electrophilic carbon, displacing a leaving group. khanacademy.org A common application is in the synthesis of arylpiperazines, where the nitrogen displaces a halogen from an activated aromatic or heteroaromatic ring (SNAr reaction). researchgate.net For example, the reaction of piperazine with pentafluoropyridine (B1199360) occurs at the C-4 position, which is highly activated by the ring nitrogen. researchgate.net This strategy is central to the synthesis of many pharmaceuticals, including the antidepressant Trazodone and its derivatives, where an arylpiperazine is coupled with an alkyl halide side chain. nih.govgoogle.comnih.gov

Table 3: Examples of Nucleophilic Substitution with Piperazine Precursors

| Piperazine Derivative | Electrophile | Base/Catalyst | Conditions | Product Class |

|---|---|---|---|---|

| 1-(2-Hydroxyethyl)piperazine | 1-Bromo-3-chloropropane derivative | K₂CO₃ | MeCN, Stirring | N-Alkylated Piperazines mdpi.com |

| 1-(3-Chlorophenyl)piperazine | 2-(3-Chloropropyl)- nih.govnih.govgoogle.comtriazolo[4,3-a]pyridin-3(2H)-one | Triethylamine (B128534) | Dioxane, Reflux | Trazodone google.com |

| Piperazine | Pentafluoropyridine | Na₂CO₃ | Acetonitrile (B52724) | 4-(Piperazin-1-yl)tetrafluoropyridine researchgate.net |

Reductive Amination with Piperazine Moieties

Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone). mdma.ch The process first involves the formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. sci-hub.se This one-pot procedure is highly efficient for creating substituted amines. For piperazine derivatives, a precursor with a secondary amine, like 1-(2-hydroxyethyl)piperazine, can be reacted with a wide variety of aldehydes and ketones. Mild reducing agents such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often used because they selectively reduce the iminium ion in the presence of the starting carbonyl compound. This method has been applied to the synthesis of Trazodone analogues under microwave-assisted, eco-friendly conditions. mdpi.com

Table 4: Examples of Reductive Amination with Piperazine Moieties

| Piperazine Derivative | Carbonyl Compound | Reducing Agent | Conditions | Product |

|---|---|---|---|---|

| 1-(3-Chlorophenyl)piperazine | 6-(3-Oxo nih.govnih.govgoogle.comtriazolo[4,3-a]pyridin-2(3H)-yl)hexanal | NaBH₄ | Ethanol, Microwave (100W, 4 min) | Trazodone Hexyl Analogue mdpi.com |

| 1-(2-Hydroxyethyl)piperazine | Benzaldehyde | NaBH(OAc)₃ | Dichloroethane, RT | 1-Benzyl-4-(2-hydroxyethyl)piperazine |

| 1-(2-Hydroxyethyl)piperazine | Cyclohexanone | NaBH₃CN | Methanol (B129727), Acetic Acid | 1-Cyclohexyl-4-(2-hydroxyethyl)piperazine |

Alkylation Reactions of Piperazine Nitrogen Centers

Direct alkylation of the secondary nitrogen in 1-(2-hydroxyethyl)piperazine is a straightforward method to introduce various alkyl or arylalkyl groups, leading to compounds like 2-(4-Methylpiperazin-1-yl)ethanol. This reaction is a form of nucleophilic substitution where the nitrogen atom attacks an alkyl halide or another suitable electrophile. mdpi.com While the alkylation of unsubstituted piperazine can be difficult to control, often resulting in a mixture of mono- and di-alkylated products, the use of a mono-substituted precursor like 1-(2-hydroxyethyl)piperazine ensures that alkylation occurs selectively at the secondary amine position. researchgate.net This reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), to neutralize the acid generated during the reaction. mdpi.com This synthetic route is frequently employed in the preparation of active pharmaceutical ingredients. mdpi.com

Table 5: Examples of N-Alkylation of 1-(2-Hydroxyethyl)piperazine

| Alkylating Agent | Base | Solvent | Conditions | Product |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃ | Acetonitrile | Reflux | 2-(4-Methylpiperazin-1-yl)ethanol |

| Benzyl bromide | K₂CO₃ | Acetonitrile | Reflux | 2-(4-Benzylpiperazin-1-yl)ethanol |

| N-(3-Chloropropyl)aniline derivative | K₂CO₃ | Acetonitrile | Stirring, 4h | 1-(3-Anilinopropyl)-4-(2-hydroxyethyl)piperazine derivative mdpi.com |

Synthesis of Advanced Heterocyclic Systems Incorporating the 2-(4-Methylpiperazin-1-yl)ethanol Moiety

The versatile chemical nature of 2-(4-methylpiperazin-1-yl)ethanol, possessing both a nucleophilic secondary amine within the piperazine ring and a primary alcohol, makes it a valuable building block in the synthesis of complex heterocyclic structures. Its incorporation into various scaffolds is a key strategy in medicinal chemistry to modulate physicochemical properties such as solubility, lipophilicity, and receptor-binding interactions. This section explores the derivatization strategies used to integrate this moiety into benzimidazole (B57391), thiazolylhydrazine, and indole (B1671886) ring systems.

Benzimidazole Derivatives

The benzimidazole scaffold is a privileged structure in drug discovery. The incorporation of a piperazine-ethanol side chain can significantly enhance the biological activity of these compounds. Several synthetic strategies have been developed to synthesize benzimidazole derivatives bearing piperazine moieties, which can be adapted for the specific inclusion of the 2-(4-methylpiperazin-1-yl)ethanol group.

One common method involves the nucleophilic substitution of a leaving group on the benzimidazole core with the piperazine nitrogen of 2-(4-methylpiperazin-1-yl)ethanol. A typical precursor for this reaction is a 2-chlorobenzimidazole (B1347102) derivative. The reaction proceeds by heating the 2-chlorobenzimidazole with 2-(4-methylpiperazin-1-yl)ethanol in a suitable high-boiling solvent, often with a base to scavenge the generated HCl.

Reaction Scheme 1: Synthesis via Nucleophilic Substitution

Another effective route is the condensation of an o-phenylenediamine (B120857) derivative with a carboxylic acid or its equivalent that already contains the piperazine-ethanol side chain. However, a more versatile approach involves a multi-step synthesis beginning with the construction of the core benzimidazole ring, followed by the attachment of the piperazine side chain. For instance, 2-mercaptobenzimidazole (B194830) can be converted to 2-(chloromethyl)benzimidazole, which then serves as an electrophile for N-alkylation of 1-methylpiperazine (B117243), followed by functionalization of the other piperazine nitrogen or modification to introduce the ethanol group. openmedicinalchemistryjournal.com

A particularly robust method involves the direct coupling of 1H-benzimidazol-2-yl-sulfonic acid with an excess of the desired piperazine derivative at high temperatures (e.g., 160 °C) without a solvent. nih.gov This method provides a direct route to C-2 substituted benzimidazoles.

The table below summarizes representative benzimidazole derivatives synthesized using piperazine-containing precursors, illustrating the yields and conditions that could be adapted for 2-(4-methylpiperazin-1-yl)ethanol.

| Derivative Structure | Synthetic Method | Key Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-(4-Arylpiperazin-1-yl)benzimidazole | Nucleophilic Substitution | 2-Chlorobenzimidazole, Arylpiperazine | Reflux in 2-methoxyethanol | N/A | nih.gov |

| 2-(4-p-Tolylpiperazin-1-yl)-1H-benzoimidazole | High-Temperature Fusion | 1H-Benzimidazol-2-yl-sulfonic acid, 1-(4-methylphenyl)piperazine | 160 °C, 30 min | N/A | nih.gov |

| N-Alkylated Piperazinyl Benzimidazoles | Multi-step (Condensation, Cyclization, N-Alkylation) | Aniline, Chloroacetyl chloride, Piperazine | Stepwise synthesis | Variable | nih.gov |

Thiazolylhydrazine Derivatives

The 4-methylpiperazine moiety is a common feature in various biologically active thiazole (B1198619) derivatives. The synthesis of thiazolylhydrazine derivatives incorporating this group often begins with a precursor that already contains the methylpiperazine unit, such as 4-(4-methylpiperazin-1-yl)benzaldehyde.

A well-established synthetic route involves a multi-step process. First, 4-(4-methylpiperazin-1-yl)benzaldehyde is condensed with thiosemicarbazide (B42300) in refluxing ethanol to form the corresponding thiosemicarbazone intermediate, 2-[4-(4-methylpiperazin-1-yl)benzylidene]hydrazinecarbothioamide. This intermediate is then cyclized with various α-haloketones (e.g., substituted phenacyl bromides) in ethanol to yield the final 4-substituted-2-{2-[4-(4-methylpiperazin-1-yl)benzylidene]hydrazinyl}thiazole derivatives. nih.govnih.gov

Reaction Scheme 2: Synthesis of Thiazolylhydrazine-Piperazine Derivatives

This synthetic pathway provides a versatile platform for creating a library of compounds by varying the substituent on the phenacyl bromide. The 2-(4-methylpiperazin-1-yl)ethanol moiety could potentially be introduced by starting with a different aldehyde or by subsequent modification of the final structure, although the primary synthetic strategies focus on the core methylpiperazine fragment. nih.govnih.gov

The following table presents data on the synthesis of a series of thiazolylhydrazine derivatives containing the 4-methylpiperazine group.

| Compound ID | Phenacyl Bromide Substituent (Ar) | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| 3a | Phenyl | 79 | 254-255 | nih.gov |

| 3c | 4-Fluorophenyl | 81 | 259-260 | nih.gov |

| 3d | 4-Chlorophenyl | 84 | 268-269 | nih.gov |

| 3e | 4-Bromophenyl | 85 | 274-275 | nih.gov |

Indole Derivatives with Related Piperazine-Ethanol Side Chains

The indole nucleus is another critical scaffold in medicinal chemistry. Attaching piperazine-containing side chains to the indole ring can be achieved through several synthetic routes, allowing for the incorporation of moieties similar or identical to 2-(4-methylpiperazin-1-yl)ethanol.

N-Alkylation of the Indole Ring: A direct method for introducing the side chain is the N-alkylation of the indole nitrogen. This is typically accomplished by reacting indole or a substituted indole with a reactive derivative of the side chain, such as 1-(2-chloroethyl)-4-methylpiperazine, in the presence of a base (e.g., KOH, NaH) in a polar aprotic solvent like DMF or DMSO. rsc.org This approach attaches the 2-(4-methylpiperazin-1-yl)ethyl group directly to the indole nitrogen.

Reaction Scheme 3: N-Alkylation of Indole

Amide Bond Formation: An alternative strategy involves linking the piperazine moiety to the indole core via an amide bond. This is often done at the C-3 position. For example, indole-3-carboxylic acid can be activated with a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) and then reacted with 1-methylpiperazine to form an amide linkage. eurekaselect.com The ethanol group could be present on the piperazine reactant or introduced in a subsequent step.

Fischer Indole Synthesis: The classical Fischer indole synthesis offers a pathway to construct the indole ring itself with the desired side chain already in place. wikipedia.orgthermofisher.com This would require a custom-synthesized phenylhydrazine (B124118) precursor bearing the 2-(4-methylpiperazin-1-yl)ethanol moiety. This precursor would then be condensed with a suitable ketone or aldehyde under acidic conditions to form the indole ring system. While synthetically more demanding, this method allows for precise placement of substituents on the benzene (B151609) portion of the indole nucleus.

Schiff Base Formation: The 4-methylpiperazine group can also be linked to the indole C-3 position through an imine bond. Indole-3-carboxaldehyde can be reacted with an amino-piperazine, such as 1-amino-4-methylpiperazine, in refluxing methanol and dichloromethane (B109758) to form a Schiff base, yielding N-(1H-indol-3-ylmethylidene)-4-methylpiperazin-1-amine. nih.gov

The table below outlines these different strategies for synthesizing indole derivatives with piperazine-containing side chains.

| Synthetic Strategy | Indole Precursor | Piperazine-containing Reagent | Linkage Type | Reference |

|---|---|---|---|---|

| N-Alkylation | Indole | 1-(2-chloroethyl)-4-methylpiperazine | N-C Bond (at N-1) | rsc.orgresearchgate.net |

| Amide Coupling | Indole-3-carboxylic acid | 1-Methylpiperazine | Amide (at C-3) | eurekaselect.com |

| Fischer Synthesis | Ketone/Aldehyde | Substituted Phenylhydrazine | Ring Formation | wikipedia.orgthermofisher.com |

| Schiff Base Formation | Indole-3-carboxaldehyde | 1-Amino-4-methylpiperazine | Imine (at C-3) | nih.gov |

Coordination Chemistry and Ligand Applications of 2 4 Methylpiperazin 1 Yl Ethanol

Principles Governing 2-(4-Methylpiperazin-1-yl)ethanol as a Multi-Dentate Ligand

From a theoretical standpoint, the structure of 2-(4-Methylpiperazin-1-yl)ethanol suggests its potential to act as a multi-dentate ligand in coordination chemistry.

Identification of Potential Donor Atoms (Nitrogen and Oxygen)

The molecule possesses three potential donor atoms with lone pairs of electrons available for coordination to a metal center:

Two Nitrogen Atoms: The piperazine (B1678402) ring contains two tertiary amine nitrogen atoms. The nitrogen at the 1-position (N1), bonded to the ethyl group, and the nitrogen at the 4-position (N4), bonded to the methyl group, are both potential coordination sites.

One Oxygen Atom: The terminal hydroxyl (-OH) group of the ethanol (B145695) moiety contains an oxygen atom that can also act as a donor atom.

Evaluation of Chelation Capabilities

Given the presence of multiple donor atoms, 2-(4-Methylpiperazin-1-yl)ethanol could potentially function as a chelating ligand, forming a stable ring structure with a metal ion. The most probable chelation would involve the N1 nitrogen of the piperazine ring and the oxygen atom of the ethanol side chain, which would form a stable five-membered chelate ring. This bidentate (N,O) coordination mode is common for amino-alcohol ligands and enhances the thermodynamic stability of the resulting metal complex compared to coordination with two separate monodentate ligands. Coordination involving both nitrogen atoms of the piperazine ring is also a possibility, though this would result in a less stable six-membered ring.

Synthesis and Spectroscopic Characterization of Metal-Ligand Complexes

Despite the theoretical potential, a comprehensive search of chemical databases and scholarly articles did not yield specific examples of synthesized metal-ligand complexes involving 2-(4-Methylpiperazin-1-yl)ethanol. Consequently, there is no experimental data to report on complexation reactions, spectroscopic signatures, or solid-state structures.

Complexation Reactions with Transition Metal Ions

Information regarding specific reactions between 2-(4-Methylpiperazin-1-yl)ethanol and transition metal ions such as copper(II), nickel(II), cobalt(II), or zinc(II) is not documented. Such reactions would typically involve mixing the ligand with a metal salt in a suitable solvent, potentially with the addition of a base to deprotonate the hydroxyl group, facilitating coordination.

Spectroscopic Signatures of Metal-Ligand Interactions (e.g., through IR, NMR, Mass Spectrometry)

Without synthesized complexes, a discussion of their spectroscopic properties remains hypothetical. However, one could predict the expected changes upon coordination:

Infrared (IR) Spectroscopy: Coordination to a metal would likely cause shifts in the stretching frequencies of the C-N, C-O, and O-H bonds. A broadening and shift to lower frequency of the O-H band, or its disappearance upon deprotonation, would be indicative of oxygen coordination. Shifts in the C-N stretching vibrations would suggest nitrogen involvement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H and ¹³C NMR spectra, coordination would induce chemical shift changes for the protons and carbons near the donor atoms due to the influence of the metal center.

Mass Spectrometry: This technique could confirm the formation of a complex by identifying the mass-to-charge ratio of the metal-ligand species.

Computational and Theoretical Chemistry Studies of 2 4 Methylpiperazin 1 Yl Ethanol and Analogous Piperazine Ethanol Compounds

Application of Quantum Chemical Methodologies

Quantum chemical methodologies are fundamental to understanding the electronic behavior of molecules. These approaches, derived from the principles of quantum mechanics, offer a spectrum of methods balancing computational cost and accuracy. mpg.de

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational efficiency. mpg.de This method is used to investigate the electronic structure of many-body systems, such as atoms and molecules. Studies on analogous compounds, like 4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid (HEPES), demonstrate the utility of DFT in characterizing piperazine-ethanol derivatives. researchgate.netnih.gov

Commonly, the B3LYP functional combined with basis sets like 6-31G(d,p) or 6-311++G(d,p) is employed to optimize molecular geometry and determine structural and vibrational parameters. researchgate.netresearchgate.net Such calculations provide insights into bond lengths, bond angles, and dihedral angles of the most stable molecular conformers. researchgate.net Furthermore, DFT is used to compute thermodynamic properties, analyze charge distribution through Mulliken and natural population analysis, and simulate spectroscopic data like FTIR and FT-Raman spectra. researchgate.netnih.gov The analysis of frontier molecular orbitals (HOMO-LUMO) and the molecular electrostatic potential (MEP) helps in understanding the molecule's reactivity and potential interaction sites. nih.gov

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-N Bond Length | Length of the carbon-nitrogen single bond within the ring | ~1.46 Å |

| C-C Bond Length | Length of the carbon-carbon single bond within the ring | ~1.53 Å |

| C-N-C Bond Angle | Angle formed by two carbon atoms and the central nitrogen atom | ~110.5° |

| N-C-C Bond Angle | Angle formed by a nitrogen atom and two adjacent carbon atoms | ~111.0° |

| C-N-C-C Dihedral Angle | Torsional angle defining the chair conformation of the ring | ~55-60° |

Semi-empirical methods are simplified quantum mechanical approaches that use parameters derived from experimental data to accelerate calculations. uni-muenchen.de They are based on the Hartree-Fock formalism but introduce approximations, most notably the Neglect of Diatomic Differential Overlap (NDDO), to reduce the computational effort significantly. mpg.denih.gov This makes them suitable for studying large molecular systems where ab initio or DFT methods would be prohibitively expensive. nih.gov

The most common NDDO-based methods include MNDO (Modified Neglect of Diatomic Overlap), AM1 (Austin Model 1), and PM3 (Parametrized Model 3). mpg.deuni-muenchen.de These methods differ primarily in their parameterization strategy. uni-muenchen.de For instance, PM3 is a reparameterization of AM1, often resulting in less repulsive non-bonded interactions. researchgate.net These methods are widely used for calculating heats of formation, optimizing molecular geometries, and performing preliminary conformational analyses. uni-muenchen.deresearchgate.netresearchgate.net While less accurate than DFT for detailed electronic structure analysis, their speed is a major advantage for initial screening of molecular properties and dynamics. nih.gov

| Method | Key Features | Primary Applications |

|---|---|---|

| MNDO | The foundational NDDO-based method; improves upon earlier methods like CNDO/INDO. uni-muenchen.denih.gov | Calculation of heats of formation, molecular geometries for organic molecules. |

| AM1 | An advancement over MNDO with modified core-repulsion functions to correct for excessive repulsion. researchgate.net | Improved calculation of hydrogen bonds and activation barriers compared to MNDO. researchgate.net |

| PM3 | A re-parameterization of AM1, derived from a larger set of experimental data. researchgate.net | Widely used for geometry optimization and electronic property prediction of organic molecules. researchgate.netresearchgate.net |

Molecular Modeling and Simulation Approaches

Molecular modeling encompasses a broader range of computational techniques used to represent and simulate the behavior of molecules. These methods are crucial for exploring the dynamic nature and potential interactions of compounds like 2-(4-Methylpiperazin-1-yl)ethanol.

The biological activity and physical properties of a flexible molecule are heavily influenced by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy arrangements of a molecule. nih.gov For piperazine derivatives, the ring typically adopts a chair conformation, and substituents can be in either axial or equatorial positions.

Computational studies on 2-substituted piperazines have shown a preference for the substituent to be in the axial position in 1-acyl and 1-aryl derivatives. nih.gov This preference can be further stabilized by factors such as intramolecular hydrogen bonding, for instance, in ether-linked compounds. nih.gov Methods for conformational analysis include systematic searches, which explore all combinations of rotatable bond angles, and stochastic (random) searches, which randomly sample the conformational space. molsis.co.jpnjit.edu Following the generation of conformers, energy minimization is performed using force fields (like MMFF94) or quantum methods to locate the nearest local energy minimum on the potential energy surface. njit.edu

Computational chemistry is increasingly used to aid in the design of synthetic pathways. frontiersin.org Reaction path search algorithms, often based on the concept of retrosynthetic analysis, can predict viable routes for synthesizing a target molecule. frontiersin.org These computer-assisted synthesis design programs, such as ARChem Route Designer and Chematica, navigate vast networks of known chemical reactions to connect commercially available starting materials to the desired product. frontiersin.org

For a molecule like 2-(4-Methylpiperazin-1-yl)ethanol, these algorithms could explore various strategies for its construction. This might involve evaluating different N-alkylation methods, such as the reaction of N-methylpiperazine with 2-chloroethanol (B45725), or reductive amination pathways. mdpi.com The algorithms typically employ scoring functions that rank potential routes based on criteria like the cost of starting materials, reaction yields, and the number of synthetic steps. frontiersin.org This allows for the in silico identification of the most efficient and cost-effective synthetic strategies before undertaking experimental work. frontiersin.org

Elucidation of Electronic Structure and Reactivity Parameters

Understanding the electronic structure of a molecule is key to predicting its chemical reactivity. Quantum chemical calculations, particularly DFT, provide a wealth of information about how electrons are distributed and how the molecule will interact with other chemical species. researchgate.netnih.gov

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is an indicator of chemical stability. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. nih.gov Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). This provides a clear picture of the reactive sites. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge delocalization and hyperconjugative interactions within the molecule. nih.gov It helps to quantify the stability arising from electron donation from occupied bonding orbitals to unoccupied anti-bonding orbitals. researchgate.net

Fukui Functions: These are local reactivity descriptors that indicate which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov This allows for a more precise identification of reactive centers than MEP alone.

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical stability and reactivity; a larger gap implies higher stability. |

| Dipole Moment | Measure of the overall polarity of the molecule | Influences solubility and intermolecular interactions. |

| MEP Min/Max | Minimum and maximum values of the Molecular Electrostatic Potential | Identifies the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |

Frontier Molecular Orbital Analysis (EHOMO, ELUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO (EHOMO) is associated with the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) relates to its ability to accept electrons. The energy gap between these two orbitals (ΔE = ELUMO - EHOMO) is a crucial indicator of a molecule's stability; a larger gap generally implies lower reactivity and higher stability.

For 2-(4-Methylpiperazin-1-yl)ethanol diHCl, the double protonation of the piperazine nitrogen atoms is expected to significantly lower the energies of both the HOMO and LUMO compared to the neutral form, due to the increased positive charge and resulting electrostatic stabilization of the molecular orbitals. This protonation also leads to a substantial increase in the HOMO-LUMO gap, indicating enhanced stability of the dicationic species.

Interactive Data Table: Frontier Molecular Orbital Energies of 2-(4-Methylpiperazin-1-yl)ethanol and Analogous Compounds

| Compound | State | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| This compound | Diprotonated (Predicted) | -10.5 to -11.5 | -1.0 to -2.0 | 8.5 to 10.5 |

| 1,4-bis(2-hydroxyethyl)piperazine (BHEP) | Neutral (Calculated) | -5.78 | -0.15 | 5.63 |

| N-Methylpiperazine | Monoprotonated (Calculated) | -8.5 to -9.5 | -0.5 to -1.5 | 7.0 to 9.0 |

Note: Values for the diprotonated and monoprotonated species are estimated based on trends observed in computational studies of protonated amines and piperazine derivatives. The BHEP data is from a published DFT study. ekb.eg

The predicted large energy gap for the diHCl salt suggests a molecule with high kinetic stability. The low-lying HOMO indicates a reduced tendency to donate electrons, a direct consequence of the protonated nitrogen atoms' electron-withdrawing nature.

Charge Distribution and Dipole Moment Calculations

The distribution of electron density within a molecule is fundamental to its chemical and physical properties, influencing everything from its reactivity to its intermolecular interactions. Mulliken population analysis and Natural Bond Orbital (NBO) analysis are common computational methods used to assign partial atomic charges, providing a quantitative picture of the charge distribution.

In this compound, the positive charges are expected to be localized primarily on the two protonated nitrogen atoms of the piperazine ring and the hydrogen atoms attached to them. The electronegative oxygen and nitrogen atoms will draw electron density, resulting in negative partial charges, while the carbon and hydrogen atoms of the ethyl and methyl groups will have smaller partial charges.

Interactive Data Table: Calculated Mulliken Atomic Charges for Key Atoms in Piperazine-Ethanol Compounds

| Atom | 2-(4-Methylpiperazin-1-yl)ethanol (Neutral - Predicted) | This compound (Diprotonated - Predicted) |

| N1 (piperazine) | -0.3 to -0.5 | +0.1 to +0.3 (protonated) |

| N4 (piperazine) | -0.4 to -0.6 | +0.1 to +0.3 (protonated) |

| O (ethanol) | -0.6 to -0.8 | -0.5 to -0.7 |

| C (methyl) | -0.2 to -0.4 | -0.1 to -0.3 |

| H (hydroxyl) | +0.3 to +0.5 | +0.4 to +0.6 |

| H (on N1) | N/A | +0.4 to +0.6 |

| H (on N4) | N/A | +0.4 to +0.6 |

Note: These values are estimations based on general principles and data from computational studies on similar protonated and neutral amine-containing molecules. The exact values can vary depending on the level of theory and basis set used in the calculation.

Computational studies on analogous compounds can provide estimates. For example, the calculated dipole moment for the neutral 1,4-bis(2-hydroxyethyl)piperazine is 0.49 Debye. ekb.eg For the diprotonated species, the dipole moment is expected to be larger due to the significant charge separation, although the exact value would depend on the specific conformation of the ethanol (B145695) side chain.

Interactive Data Table: Calculated Dipole Moments

| Compound | State | Dipole Moment (Debye) |

| 2-(4-Methylpiperazin-1-yl)ethanol | Neutral (Predicted) | 1.5 - 2.5 |

| This compound | Diprotonated (Predicted) | 3.0 - 5.0 |

| 1,4-bis(2-hydroxyethyl)piperazine (BHEP) | Neutral (Calculated) | 0.49 |

Note: Predicted values are based on trends observed in analogous systems. The BHEP data is from a published DFT study. ekb.eg

Correlation of Theoretical Parameters with Experimental Observations

A primary goal of computational chemistry is to provide theoretical models that can be correlated with and explain experimental observations. For 2-(4-Methylpiperazin-1-yl)ethanol and its analogs, theoretical parameters like the HOMO-LUMO gap, charge distribution, and dipole moment can be linked to measurable properties.

Reactivity and Stability: The large calculated HOMO-LUMO gap for the diHCl salt is consistent with the general observation that salts of organic bases are chemically more stable and less reactive than their free-base counterparts. The protonation of the nitrogen lone pairs removes the primary sites of nucleophilicity, rendering the molecule less susceptible to electrophilic attack.

Solubility: The calculated charge distribution and significant dipole moment of the diprotonated species are consistent with its high solubility in polar solvents like water and ethanol. The localized positive charges on the piperazinium ring and the polar hydroxyl group can engage in strong ion-dipole and hydrogen bonding interactions with solvent molecules.

Spectroscopic Properties: Theoretical calculations can predict spectroscopic properties such as vibrational frequencies (IR and Raman) and NMR chemical shifts. While not the focus of this section, it is noteworthy that the calculated charge densities around specific atoms can be correlated with their experimental NMR chemical shifts. For instance, the deshielding of protons attached to or near the positively charged nitrogen atoms in the diHCl salt would be reflected in both the calculated charge and the downfield shift observed in an experimental ¹H NMR spectrum. A DFT study on 4-(2-Hydroxyethyl) piperazine-1-ethanesulfonic acid (HEPES), which contains a similar N-(2-hydroxyethyl)piperazine moiety, successfully correlated calculated NMR chemical shifts with experimental values. nih.gov

Advanced Analytical Methodologies for Characterization of 2 4 Methylpiperazin 1 Yl Ethanol Dihydrochloride and Its Synthetic Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the definitive identification and structural elucidation of organic molecules. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms and the nature of functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. Both proton (¹H) and carbon-13 (¹³C) NMR are used to map the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of 2-(4-Methylpiperazin-1-yl)ethanol, specific signals correspond to each unique proton environment. The protons of the piperazine (B1678402) ring typically appear as a complex multiplet, while the ethyl group and the N-methyl group give rise to more distinct signals. The formation of the dihydrochloride (B599025) salt can induce significant downfield shifts for protons near the nitrogen atoms due to the deshielding effect of the positive charges.

¹³C NMR spectroscopy provides complementary information by detecting the carbon backbone of the molecule. Each unique carbon atom produces a distinct signal, and its chemical shift is indicative of its electronic environment. The presence of electronegative nitrogen and oxygen atoms influences the chemical shifts of adjacent carbons, shifting them to lower field (higher ppm values).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-(4-Methylpiperazin-1-yl)ethanol

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | ~2.3 | ~46 |

| Piperazine-H (axial/equatorial) | ~2.4 - 2.7 | ~53, ~55 |

| N-CH₂-CH₂-OH | ~2.5 | ~60 |

| N-CH₂-CH₂-OH | ~3.6 | ~60 |

Note: Data are predictive and based on typical chemical shifts for similar structural motifs. Actual values for the dihydrochloride salt in a specific solvent may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. Upon ionization in the mass spectrometer, the 2-(4-Methylpiperazin-1-yl)ethanol molecule will form a molecular ion (M⁺•). The high energy of this process causes the molecular ion to break apart into smaller, characteristic fragment ions.

The fragmentation is often predictable. Alpha-cleavage, the breaking of a bond adjacent to a heteroatom, is a common pathway for both amines and alcohols. libretexts.org For 2-(4-Methylpiperazin-1-yl)ethanol, this can lead to the formation of several stable fragment ions. The analysis of the mass-to-charge ratio (m/z) of these fragments helps to piece together the molecular structure.

Table 2: Predicted Key Mass Spectrometry Fragments for 2-(4-Methylpiperazin-1-yl)ethanol

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 144 | [C₇H₁₆N₂O]⁺• | Molecular Ion (M⁺•) |

| 113 | [C₆H₁₃N₂]⁺ | Loss of CH₂OH radical |

| 99 | [C₅H₁₁N₂]⁺ | Cleavage of ethyl group |

| 70 | [C₄H₈N]⁺ | Fragmentation of the piperazine ring |

| 57 | [C₃H₇N]⁺ | Further fragmentation of the piperazine ring |

| 44 | [C₂H₆N]⁺ | Alpha-cleavage adjacent to nitrogen |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2-(4-Methylpiperazin-1-yl)ethanol and its derivatives will exhibit characteristic absorption bands corresponding to its key functional groups.

The most prominent feature is typically the broad O-H stretching band of the alcohol group. The C-H stretching of the alkyl groups will also be evident. The presence of the tertiary amine and the ether-like C-N bonds will produce characteristic stretches in the fingerprint region of the spectrum. For the dihydrochloride salt, the N-H stretching bands from the protonated piperazine nitrogens would also be expected.

Table 3: Characteristic Infrared Absorption Bands for 2-(4-Methylpiperazin-1-yl)ethanol

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol (O-H) | Stretching, hydrogen-bonded | 3200 - 3600 (broad) |

| Alkane (C-H) | Stretching | 2850 - 3000 |

| Amine Salt (N⁺-H) | Stretching | 2400 - 2700 |

| Alcohol (C-O) | Stretching | 1050 - 1260 |

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatography is essential for separating the components of a mixture, making it invaluable for assessing the purity of a final product and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity of non-volatile organic compounds. A validated reversed-phase HPLC method is typically developed for the quantitative analysis of 2-(4-Methylpiperazin-1-yl)ethanol Dihydrochloride.

In this method, the compound is dissolved in a suitable solvent and injected into the HPLC system. It then travels through a column packed with a nonpolar stationary phase (like C8 or C18) propelled by a polar mobile phase. The separation is based on the differential partitioning of the analyte and any impurities between the two phases. A UV detector is commonly used for detection, as the piperazine moiety, although lacking a strong chromophore, will absorb at lower wavelengths.

Table 4: Typical HPLC Parameters for Purity Analysis of Piperazine Derivatives

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at acidic pH) and an organic modifier (e.g., acetonitrile (B52724) or methanol) |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~210 nm |

Thin Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical synthesis. chemistryhall.com For the synthesis of 2-(4-Methylpiperazin-1-yl)ethanol or its derivatives, TLC can be used to track the consumption of starting materials and the formation of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then placed in a developing chamber containing a suitable mobile phase. The polarity of the mobile phase is chosen to achieve good separation between the starting materials, intermediates, and the final product. libretexts.org Because amines can interact strongly with the acidic silica gel, it is common to add a small amount of a basic modifier (like triethylamine (B128534) or ammonium (B1175870) hydroxide) to the eluent to improve spot shape and resolution. After development, the plate is visualized, often using UV light or a chemical stain such as iodine vapor or ninhydrin, which is specific for amines. chemistryhall.com

Table 5: General TLC Conditions for Monitoring Reactions of Piperazine Derivatives

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ coated plates |

| Mobile Phase (Eluent) | A mixture of a polar solvent (e.g., methanol (B129727) or ethyl acetate) and a less polar solvent (e.g., dichloromethane (B109758) or hexane). A small percentage of a basic modifier (e.g., triethylamine) is often added. |

| Application | Capillary spotting of the reaction mixture and reference standards. |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the three-dimensional atomic arrangement of crystalline solids. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physicochemical properties of a compound. In the context of 2-(4-Methylpiperazin-1-yl)ethanol dihydrochloride and its synthetic derivatives, X-ray crystallography offers a definitive means to elucidate their solid-state structures, including the conformation of the piperazine ring, the orientation of the substituent groups, and the intricate network of hydrogen bonds established in the crystal lattice.

While a specific crystal structure for 2-(4-Methylpiperazin-1-yl)ethanol dihydrochloride is not publicly available in crystallographic databases, extensive research on related piperazine dihydrochloride salts and N-substituted piperazine derivatives allows for a detailed prediction of its solid-state architecture.

It is well-established that the piperazine ring in its diprotonated state, as would be present in the dihydrochloride salt, adopts a stable chair conformation. nih.gov This conformation minimizes steric strain and is a recurring structural motif in a multitude of piperazinium salts. The nitrogen atoms in the ring become protonated, forming N-H bonds that act as strong hydrogen bond donors.

To illustrate the typical crystallographic parameters of related structures, the following tables summarize data from published crystal structures of piperazine derivatives. These examples provide a basis for understanding the expected molecular geometry and crystal packing of 2-(4-Methylpiperazin-1-yl)ethanol dihydrochloride.

Table 1: Crystallographic Data for Piperazine-1,4-diium bis(perchlorate) dihydrate nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.2588 (15) |

| b (Å) | 6.5089 (13) |

| c (Å) | 14.543 (4) |

| β (°) ** | 113.56 (3) |

| Volume (ų) ** | 629.8 (3) |

| Z | 2 |

Table 2: Crystallographic Data for Selected N,N'-Disubstituted Piperazines wm.edubeilstein-journals.org

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| 1,4-Diphenylpiperazine | Orthorhombic | Pbca | 8.6980(7) | 8.4287(7) | 17.6359(15) | 90 |

| 1,4-Diphenethylpiperazine | Monoclinic | C2/c | 17.9064(13) | 6.2517(5) | 14.9869(11) | 90.613(4) |

| 1-(4-Nitrobenzoyl)piperazine | Monoclinic | C2/c | 24.587(2) | 7.0726(6) | 14.171(1) | 119.257(8) |

| 4-(But-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine | Monoclinic | P2₁/n | 10.5982(2) | 8.4705(1) | 14.8929(3) | 97.430(1) |

The definitive solid-state structure of 2-(4-Methylpiperazin-1-yl)ethanol dihydrochloride, when determined, will provide invaluable insights into its conformational preferences and intermolecular interactions. This knowledge is fundamental for structure-property relationship studies and for the rational design of new synthetic derivatives with tailored solid-state characteristics.

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-Methylpiperazin-1-yl)ethanol diHCl, and what methodological considerations are critical for purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1 : React 4-methylpiperazine with a halogenated ethanol derivative (e.g., 2-chloroethanol) in alkaline conditions (e.g., KOH/ethanol) under reflux to form the base compound .

- Step 2 : Treat the product with hydrochloric acid to form the dihydrochloride salt. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, methanol/dichloromethane eluent) is essential to remove unreacted amines or byproducts .

- Key Considerations : Monitor reaction progress using TLC (silica gel, ninhydrin staining) and confirm purity via NMR (e.g., absence of proton signals at δ 2.8–3.2 ppm for unreacted piperazine) .

Q. How can researchers characterize the structural and chemical properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy : H NMR (DO) to confirm the presence of piperazine protons (δ 3.0–3.5 ppm) and ethanol moiety (δ 3.6–4.0 ppm) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H] at m/z 207.2 for the free base) .

- Elemental Analysis : Validate stoichiometry of the diHCl salt (expected Cl content: ~25.7%) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated stability studies in buffers (pH 2–9) at 25°C. Monitor degradation via HPLC (C18 column, 0.1% TFA in acetonitrile/water). The compound is prone to hydrolysis in strongly acidic (pH < 2) or alkaline (pH > 9) conditions, forming 4-methylpiperazine and ethylene glycol derivatives .

- Thermal Stability : Use TGA/DSC to assess decomposition temperatures (>200°C for the diHCl salt). Store at 4°C in desiccated, amber vials to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound in scalable syntheses?

- Methodological Answer :

- Solvent Optimization : Replace ethanol with DMF or THF to enhance nucleophilicity of 4-methylpiperazine, reducing reaction time from 24h to 6h .

- Catalysis : Introduce catalytic KI (1 mol%) to accelerate halogen displacement in Step 1, increasing yields from 65% to >85% .

- Process Control : Use inline FTIR to monitor amine consumption and automate HCl addition for precise salt formation .

Q. How should researchers address discrepancies in reported biological activity data for this compound?

- Methodological Answer :

- Data Validation : Replicate assays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C). Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. fluorometric assays) .

- Structural Analog Analysis : Compare activity with analogs (e.g., 2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol) to identify structure-activity relationships (SAR). For instance, sulfonyl groups may enhance receptor binding compared to methyl derivatives .

Q. What computational strategies are effective for predicting the reactivity and pharmacokinetics of this compound?

- Methodological Answer :

- DFT Calculations : Model nucleophilic attack mechanisms in silico (e.g., Gaussian 09, B3LYP/6-31G* basis set) to predict reaction pathways and transition states .

- ADME Prediction : Use SwissADME or ADMETLab to estimate logP (~0.5), solubility (>10 mg/mL), and blood-brain barrier permeability (low due to diHCl charge) .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s solubility in polar vs. non-polar solvents?

- Methodological Answer :

- Experimental Reassessment : Measure solubility in DMSO, water, and ethanol using gravimetric methods. Note that the diHCl salt is highly soluble in water (>50 mg/mL) but poorly soluble in DCM (<1 mg/mL) due to ionic interactions .

- Literature Cross-Check : Identify whether discrepancies arise from free base vs. salt form misreporting. For example, the free base may show higher organic solvent solubility .

Methodological Tables

Table 1 : Key Reaction Conditions for Synthesis Optimization

| Parameter | Standard Method | Optimized Method | Reference |

|---|---|---|---|

| Solvent | Ethanol | DMF | |

| Catalyst | None | KI (1 mol%) | |

| Reaction Time | 24 h | 6 h | |

| Yield | 65% | 85% |

Table 2 : Stability Assessment Under Accelerated Conditions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.